Traditional solid phenoxyacetic acid intermediates require pre-dissolution, clogging continuous-flow reactors. 2-(Cyclohexyloxy)acetic acid (CAS 71995-54-5) is a liquid at ambient temperature, enabling direct volumetric dosing and seamless integration into automated high-throughput amide coupling systems.
2-(Cyclohexyloxy)acetic acid (CAS 71995-54-5) is an aliphatic ether-carboxylic acid utilized primarily as a versatile building block in organic synthesis and medicinal chemistry. Characterized by its sp3-hybridized cyclohexane ring and flexible ether linkage, this compound is a liquid at room temperature with a density of 1.09 g/cm³ . It serves as a critical precursor for synthesizing complex amides and esters, notably in the development of epigenetic modulators such as PRMT5 inhibitors[1]. For procurement and process chemistry, its liquid state and lack of aromaticity provide distinct handling and structural advantages over traditional phenyl-based or rigid cycloalkyl alternatives, making it a highly processable intermediate for automated synthesis workflows.
Generic substitution of 2-(cyclohexyloxy)acetic acid with common alternatives like phenoxyacetic acid or cyclohexanecarboxylic acid fundamentally alters both process handling and downstream product performance. Substituting with phenoxyacetic acid introduces a planar, sp2-hybridized aromatic ring that can trigger unwanted π-π stacking interactions in biological targets, while also shifting the precursor from a pumpable liquid to a solid powder (MP 98-100 °C) requiring dissolution [1]. Conversely, utilizing cyclohexanecarboxylic acid removes the ether-oxygen linker, eliminating a critical hydrogen-bond acceptor and restricting the conformational flexibility of the attached side chain . These structural and physical disparities dictate that substitution will compromise automated dosing protocols and alter the pharmacological or physicochemical properties of the final synthesized material.
Unlike phenoxyacetic acid, which is a solid at room temperature with a melting point of 98-100 °C [1], 2-(cyclohexyloxy)acetic acid is a liquid with a density of 1.09 g/cm³ . This liquid state enables direct volumetric dosing and eliminates the need for pre-dissolution steps in automated continuous-flow synthesis reactors.
| Evidence Dimension | Physical state and melting point at 25 °C |
| Target Compound Data | Liquid (Density: 1.09 g/cm³) |
| Comparator Or Baseline | Phenoxyacetic acid (Solid, MP: 98-100 °C) |
| Quantified Difference | Phase transition difference of >75 °C, enabling neat liquid handling |
| Conditions | Standard ambient temperature and pressure (SATP) |
Liquid precursors drastically simplify dosing protocols and reduce solvent overhead in high-throughput or continuous-flow manufacturing.
In the synthesis of epigenetic modulators, such as PRMT5 inhibitors, substituting phenoxyacetic acid with 2-(cyclohexyloxy)acetic acid replaces a planar sp2-hybridized aromatic ring with a bulky, sp3-hybridized cyclohexane chair conformation [1]. This structural shift eliminates off-target π-π stacking interactions while maintaining a similar lipophilicity profile (LogP ~1.42) , which is critical for tuning receptor binding kinetics.
| Evidence Dimension | Aromaticity and sp3 carbon fraction (Fsp3) |
| Target Compound Data | 0 aromatic rings, 100% sp3 cyclic carbons |
| Comparator Or Baseline | Phenoxyacetic acid (1 aromatic ring, 0% sp3 cyclic carbons) |
| Quantified Difference | Complete elimination of π-electron density in the ring system |
| Conditions | In silico / structural topology analysis for API precursors |
Increasing the Fsp3 fraction by utilizing cyclohexyl derivatives over phenyl analogs is a proven strategy to improve the aqueous solubility and metabolic stability of drug candidates.
Compared to cyclohexanecarboxylic acid, which features a rigid direct attachment of the carboxylic acid to the ring (MP 29-31 °C) , 2-(cyclohexyloxy)acetic acid incorporates an ether-oxygen linker (-O-CH2-). This oxa-substitution not only lowers the melting point to a liquid state but also introduces a critical hydrogen-bond acceptor, significantly altering the conformational flexibility and binding affinity of downstream amides.
| Evidence Dimension | Heteroatom count and linker composition |
| Target Compound Data | Contains ether linkage (1 additional H-bond acceptor) |
| Comparator Or Baseline | Cyclohexanecarboxylic acid (Direct C-C bond, 0 ether oxygens) |
| Quantified Difference | Addition of 1 H-bond acceptor and increased rotational degrees of freedom |
| Conditions | Molecular interaction modeling / Precursor selection |
The ether oxygen provides an essential anchoring point for hydrogen bonding in target binding pockets, which is absent in direct cycloalkyl acids.
When compared to short-chain aliphatic ether acids like methoxyacetic acid (LogP < 0), 2-(cyclohexyloxy)acetic acid provides a significantly higher lipophilicity with a LogP of approximately 1.42 . This bulky hydrophobic tail drives superior organic-phase partitioning, making it highly effective for designing lipophilic prodrugs or formulating specialty metal extractants.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
| Target Compound Data | LogP ~ 1.42 |
| Comparator Or Baseline | Methoxyacetic acid (LogP < 0) |
| Quantified Difference | Increase in LogP of >1.4 units |
| Conditions | Standard lipophilicity modeling / phase partitioning |
Higher lipophilicity ensures better retention in organic phases during extractions and improves the passive membrane permeability of synthesized derivatives.
Because 2-(cyclohexyloxy)acetic acid is a liquid at ambient temperature, it is highly suited for automated, high-throughput amide coupling systems. Unlike solid precursors such as phenoxyacetic acid, it can be volumetrically dosed without pre-dissolution, minimizing solvent usage and preventing line-clogging in continuous-flow reactors[1].
In medicinal chemistry, specifically the synthesis of PRMT5 inhibitors, this compound is utilized to replace planar aromatic moieties. The bulky, sp3-rich cyclohexyl group eliminates off-target π-π stacking while maintaining essential lipophilicity, thereby improving the metabolic stability and 3D topological profile of the resulting drug candidates [1].
The combination of a lipophilic cycloalkane tail and a hydrophilic ether-carboxylic headgroup provides unique phase-partitioning properties. This structural motif makes the compound and its derivatives valuable in formulating acid-resistant hard surface cleaners and industrial extractants where stable performance in low-pH inorganic acid environments is required [2].
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